2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide
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Overview
Description
BDP TR maleimide is a borondipyrromethene dye with absorption and emission properties similar to tetramethylrhodamine. This compound is known for its high fluorescence quantum yield and brightness, making it a valuable tool in various scientific applications. The maleimide group in BDP TR maleimide allows it to conjugate with thiol groups of proteins and peptides, facilitating its use in bioconjugation and labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BDP TR maleimide involves the reaction of borondipyrromethene with maleimide. The maleimide group is introduced through a reaction with thiol groups, which are abundant in proteins and peptides. The reaction typically requires an organic co-solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility and efficient conjugation .
Industrial Production Methods
Industrial production of BDP TR maleimide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) or gel filtration .
Chemical Reactions Analysis
Types of Reactions
BDP TR maleimide primarily undergoes bioconjugation reactions with thiol groups. This reaction is highly selective and efficient, forming stable thioester bonds. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the specific conditions and reagents used .
Common Reagents and Conditions
Thiol groups: React with maleimide to form thioester bonds.
Reducing agents: Such as tris-carboxyethylphosphine (TCEP) to reduce disulfide bonds before conjugation.
Organic co-solvents: DMSO or DMF to enhance solubility and reaction efficiency
Major Products Formed
The primary product formed from the reaction of BDP TR maleimide with thiol groups is a stable thioester bond. This product is used in various bioconjugation applications, including protein and peptide labeling .
Scientific Research Applications
BDP TR maleimide is widely used in scientific research due to its unique properties. Some of its applications include:
Microscopy: Used as a fluorescent dye for imaging biological samples.
Fluorescence polarization assays: Employed to study molecular interactions and dynamics.
Bioconjugation: Utilized for labeling proteins and peptides, facilitating the study of biological processes.
Two-photon studies: Suitable for advanced imaging techniques that require high fluorescence quantum yield
Mechanism of Action
The mechanism of action of BDP TR maleimide involves its ability to conjugate with thiol groups in proteins and peptides. The maleimide group is highly electrophilic, allowing it to react selectively with thiol groups to form stable thioester bonds. This conjugation process is essential for its use in bioconjugation and labeling applications .
Comparison with Similar Compounds
BDP TR maleimide is unique due to its high fluorescence quantum yield and brightness. Similar compounds include:
BDP 630/650 maleimide: Another borondipyrromethene-based dye with different absorption and emission properties.
Cyanine5 maleimide: A thiol-reactive dye used for protein labeling.
Sulfo-Cyanine maleimides: Water-soluble maleimides used for bioconjugation .
BDP TR maleimide stands out due to its higher fluorescence quantum yield and brightness compared to these similar compounds, making it a preferred choice for applications requiring high sensitivity and precision .
Biological Activity
The compound 2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide represents a novel class of boron-containing heterocycles that have garnered attention for their potential biological activities. This article reviews the existing literature on its biological activity, focusing on antifungal properties and other relevant pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound is complex and features multiple functional groups that may contribute to its biological activity:
- Difluoro moiety : Known to enhance lipophilicity and biological activity.
- Thiophene ring : Often associated with various biological activities including antimicrobial properties.
- Boron atom : Boron-containing compounds have been shown to exhibit unique reactivity and biological profiles.
Antifungal Activity
Research indicates that compounds with similar structures exhibit significant antifungal properties. For instance:
- Mechanism of Action : The introduction of difluoro groups has been shown to increase the efficacy against fungal pathogens by enhancing membrane permeability and disrupting fungal cell wall synthesis.
- In Vitro Studies : In vitro tests have demonstrated that derivatives of this compound show antifungal activity against various strains such as Candida albicans and Aspergillus species. Compounds with difluoro substitutions often show improved potency compared to their non-fluorinated counterparts .
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Case Studies :
- A study conducted on similar difluoro-substituted triazoles reported antifungal activities comparable to established antifungals like itraconazole .
- Another investigation into related thiophene derivatives revealed that they possess significant antifungal activity against Trichophyton rubrum, suggesting a potential application in treating dermatophyte infections .
Other Biological Activities
Beyond antifungal properties, preliminary studies suggest additional biological activities:
Data Summary
The following table summarizes key findings from various studies related to the biological activity of compounds similar to the target molecule:
Properties
Molecular Formula |
C27H22BF2N4O4S- |
---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C27H22BF2N4O4S/c29-28(30)33-19(16-20-6-10-23(34(20)28)24-2-1-15-39-24)5-9-22(33)18-3-7-21(8-4-18)38-17-25(35)31-13-14-32-26(36)11-12-27(32)37/h1-12,15-16,22H,13-14,17H2,(H,31,35)/q-1 |
InChI Key |
NQXGPRKRPYLESE-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(C=CC2=CC3=CC=C(N31)C4=CC=CS4)C5=CC=C(C=C5)OCC(=O)NCCN6C(=O)C=CC6=O)(F)F |
Origin of Product |
United States |
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